![molecular formula C14H19NO4S B2935895 1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid CAS No. 1706460-12-9](/img/structure/B2935895.png)
1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of cyclohexanecarboxylic acid, with a methylsulfonyl-amino-phenyl group attached to the cyclohexane ring . It has a molecular weight of 297.38 .
Molecular Structure Analysis
The compound has the following InChI code:1S/C14H19NO4S/c1-11-5-7-12(8-6-11)20(18,19)15-14(13(16)17)9-3-2-4-10-14/h5-8,15H,2-4,9-10H2,1H3,(H,16,17) . This indicates that it has a cyclohexane ring with a carboxylic acid group and a 4-methylsulfonyl-phenyl-amino group attached. Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.作用机制
1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid acid works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, this compound acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, leukotrienes, and thromboxanes. It also inhibits the production of nitric oxide, which is involved in the inflammatory response. This compound acid has been shown to have a potent analgesic effect, which is mediated through the inhibition of COX enzymes.
实验室实验的优点和局限性
1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid acid has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under a wide range of conditions and can be easily synthesized in the laboratory. However, this compound acid has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo. It also has some potential side effects, such as gastrointestinal bleeding and renal toxicity.
未来方向
There are a number of future directions for the study of 1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid acid. One area of research is the development of new analogs and derivatives of this compound acid with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound acid in the treatment of cancer and other diseases. Finally, further studies are needed to better understand the mechanism of action of this compound acid and its effects on various physiological systems.
合成方法
1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid acid can be synthesized by reacting 4-chloro-m-toluidine with cyclohexanecarbonyl chloride in the presence of a base. The resulting intermediate is then reacted with sodium methanesulfinate to form this compound acid. The overall yield of this synthesis method is around 50%.
科学研究应用
1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. This compound acid has also been used to treat menstrual cramps and dysmenorrhea. In addition, it has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
属性
IUPAC Name |
1-[4-(methanesulfonamido)phenyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-20(18,19)15-12-7-5-11(6-8-12)14(13(16)17)9-3-2-4-10-14/h5-8,15H,2-4,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFJMFSOJJAPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2(CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

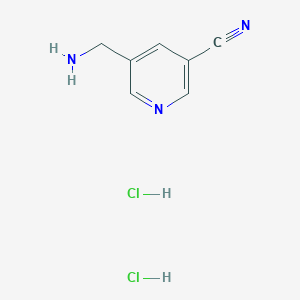
![7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B2935815.png)
![N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2935816.png)
![2-[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, chloride](/img/structure/B2935818.png)


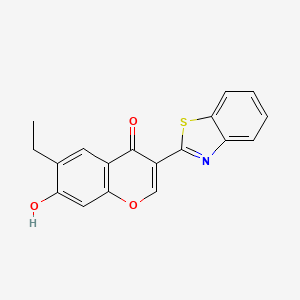
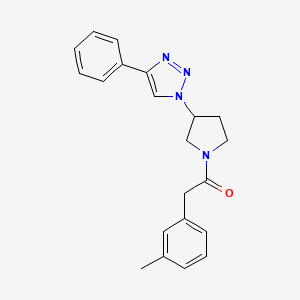

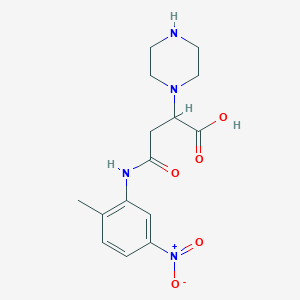
![4-{[4-(Tert-butyl)phenyl]sulfanyl}-2-phenyl-5-(phenylsulfonyl)pyrimidine](/img/structure/B2935829.png)
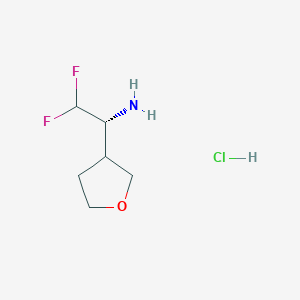
![ethyl 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2935833.png)
![N-cyclopentyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2935834.png)